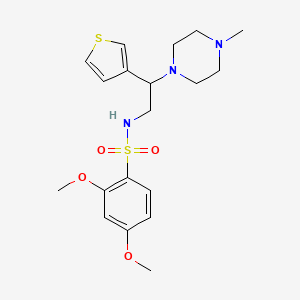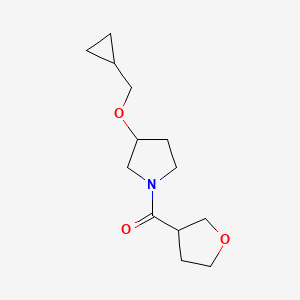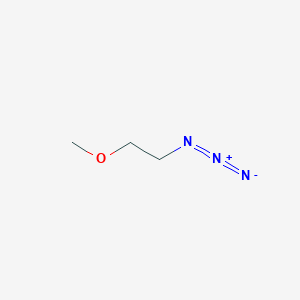![molecular formula C15H11F3N2O B2558661 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2320377-09-9](/img/structure/B2558661.png)
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone, also known as TPPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Structural Characterization
A significant portion of the research focuses on the synthesis and crystal structure analysis of compounds with similar frameworks. The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, involves a three-step substitution reaction. The structures of these compounds are confirmed through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for further molecular structure calculation, revealing physicochemical properties and optimizing the molecular structures consistent with X-ray diffraction values (P. Huang et al., 2021).
Biological Activity and Pharmacological Potential
Some studies delve into the biological and pharmacological potentials of related compounds. For example, the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives have been explored as sodium channel blockers and anticonvulsant agents. The research highlights the synthesis of novel compounds and their evaluation for anticonvulsant activities, demonstrating promising results in the maximal electroshock (MES) test and revealing potential mechanisms of action through sodium channel evaluation (S. Malik, S. Khan, 2014).
Optical Properties and Materials Science
Research also extends to the examination of optical properties and applications in materials science. The study of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot, three-component condensation process, showcases the investigation of spectroscopic and crystallographic characteristics alongside the exploration of absorption and fluorescence spectra. This research points towards the development of luminescent materials with large Stokes' shifts and high quantum yields, offering insights into the tunability of optical properties through chemical structure variation (G. Volpi et al., 2017).
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)12-6-2-1-5-11(12)14(21)20-8-10-4-3-7-19-13(10)9-20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJSNVOSRNKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=CC=C3C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)

![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)


![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)



